molecular formula C19H15F3N2O2S B2940399 2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 478030-38-5

2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2940399
CAS No.: 478030-38-5
M. Wt: 392.4
InChI Key: XQBPMLQTBRAUGD-UHFFFAOYSA-N
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Description

The compound “2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a thiazole ring, and a carboxamide group (-CONH2). Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would add rigidity to the structure. The methoxy and trifluoromethyl groups would likely be in a para position on the phenyl rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy group is a weakly activating group, meaning it could potentially increase the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions . The trifluoromethyl group, on the other hand, is electron-withdrawing and could decrease the reactivity of the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents . The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems .

Scientific Research Applications

Anticancer Activity

A key application of compounds similar to 2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is in the field of cancer research. Various thiazole-5-carboxamide derivatives, structurally similar to the mentioned compound, have shown promising anticancer activity. For instance, some derivatives have been synthesized and evaluated for their anticancer efficacy against various cell lines, such as A-549, Bel7402, and HCT-8, showing significant activity in inhibiting cancer cell growth (Cai et al., 2016).

Cytotoxic Properties

Another research focus is on the cytotoxic properties of compounds in this category. For instance, studies on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related derivatives have demonstrated their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of these compounds in developing novel anticancer therapies (Hassan et al., 2014).

Central Nervous System Penetrability

Some derivatives have also been studied for their ability to penetrate the central nervous system, which is crucial for the development of drugs targeting brain disorders. For example, a study on a similar compound revealed its effectiveness in penetrating the blood-brain barrier, which could be pivotal in developing treatments for neurological conditions (Rosen et al., 1990).

Antimicrobial Activity

The antimicrobial properties of these compounds are also noteworthy. Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has shown significant antimicrobial activities against various microbial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Corrosion Inhibition

These compounds have also been explored for their corrosion inhibition properties. A study on thiazole based pyridine derivatives, which are structurally related, demonstrated their efficacy in inhibiting corrosion of mild steel, which has significant implications in industrial applications (Chaitra et al., 2016).

Future Directions

Compounds containing thiazole rings are of interest in medicinal chemistry due to their diverse biological activities. Future research could explore the biological activity of this compound and its potential uses in medicine .

Mechanism of Action

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c1-26-15-7-5-12(6-8-15)9-17-24-16(11-27-17)18(25)23-14-4-2-3-13(10-14)19(20,21)22/h2-8,10-11H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBPMLQTBRAUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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